molecular formula C18H21N7O B2386132 2-(4-(4-(Phenylamino)pteridin-2-yl)piperazin-1-yl)ethanol CAS No. 946298-66-4

2-(4-(4-(Phenylamino)pteridin-2-yl)piperazin-1-yl)ethanol

Cat. No.: B2386132
CAS No.: 946298-66-4
M. Wt: 351.414
InChI Key: YDRXTLZGHNHNHD-UHFFFAOYSA-N
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Description

2-(4-(4-(Phenylamino)pteridin-2-yl)piperazin-1-yl)ethanol is a heterocyclic aromatic amine. This compound is known for its complex structure, which includes a pteridine ring system, a piperazine ring, and a phenylamino group. It is commonly found in a variety of cooked meats and has been studied for its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-(Phenylamino)pteridin-2-yl)piperazin-1-yl)ethanol typically involves multiple steps:

    Formation of the pteridine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phenylamino group: This step often involves the use of aniline derivatives and coupling reactions.

    Formation of the piperazine ring: This can be synthesized through the reaction of ethylenediamine with appropriate dihalides.

    Coupling of the pteridine and piperazine rings: This step usually involves nucleophilic substitution reactions.

    Introduction of the ethanol group: This can be achieved through the reaction of the piperazine derivative with ethylene oxide under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-(Phenylamino)pteridin-2-yl)piperazin-1-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

2-(4-(4-(Phenylamino)pteridin-2-yl)piperazin-1-yl)ethanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor to pharmacologically active compounds.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-(4-(Phenylamino)pteridin-2-yl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The pteridine ring system is known to interact with nucleic acids, while the piperazine ring can interact with various proteins. These interactions can lead to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Cetirizine hydrochloride: A second-generation antihistamine with a similar piperazine ring structure.

    2-(4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)ethanol: Another compound with a piperazine ring and ethanol group

Uniqueness

2-(4-(4-(Phenylamino)pteridin-2-yl)piperazin-1-yl)ethanol is unique due to its combination of a pteridine ring, a phenylamino group, and a piperazine ring. This unique structure allows it to interact with a wide range of biological targets and undergo various chemical reactions, making it a versatile compound in scientific research.

Properties

IUPAC Name

2-[4-(4-anilinopteridin-2-yl)piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O/c26-13-12-24-8-10-25(11-9-24)18-22-16-15(19-6-7-20-16)17(23-18)21-14-4-2-1-3-5-14/h1-7,26H,8-13H2,(H,20,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDRXTLZGHNHNHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=NC3=NC=CN=C3C(=N2)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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